Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate
Overview
Description
“Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate” is an organic compound that contains a total of 29 bonds, including 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered ring, an ester group, and a ketone group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical and Chemical Properties Analysis
“Ethyl 2-oxocyclopentanecarboxylate” has a molecular weight of 156.18 . It has a refractive index of 1.452 (lit.), a boiling point of 102-104 °C/11 mmHg (lit.), and a density of 1.054 g/mL at 25 °C (lit.) .Scientific Research Applications
Biomass Conversion and Polymer Production
One significant area of application is in the conversion of plant biomass to valuable chemicals and materials. Derivatives of related compounds have been studied for their potential in sustainable chemistry, notably in the synthesis of monomers and polymers from plant-derived platform chemicals like 5-Hydroxymethylfurfural (HMF) and its derivatives. These compounds offer an alternative feedstock for the chemical industry, promising to replace non-renewable hydrocarbon sources to a great extent (Chernyshev, Kravchenko, & Ananikov, 2017).
Antioxidant Activity Analysis
The study of antioxidants, particularly in food engineering, medicine, and pharmacy, is of major interest. The development of analytical methods to determine antioxidant activity has been critical. Various tests based on hydrogen atom transfer and electron transfer have been employed to assess the antioxidant capacity of complex samples. These methods, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, rely on spectrophotometry and are crucial in analyzing the antioxidant activity of compounds, which could be relevant for derivatives of Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate (Munteanu & Apetrei, 2021).
Ethylene Inhibition in Agriculture
The role of ethylene inhibitors in agriculture, specifically in extending the shelf life and preserving the quality of fruits and vegetables, has been explored. Compounds like 1-methylcyclopropene (1-MCP) demonstrate the potential benefits and limitations of ethylene inhibition technology for commercial purposes. Similar chemical modifiers or inhibitors could be developed from this compound derivatives to enhance agricultural productivity and post-harvest management (Watkins, 2006).
Electrochemical Surface Finishing and Energy Storage
The advancement in electrochemical technologies, especially those involving room-temperature ionic liquids (RTILs) and their mixtures for electroplating and energy storage, signifies another area of application. Haloaluminate RTILs, for instance, have seen renewed interest due to their improved handling and versatile applications in electrochemistry. Derivatives of this compound could potentially be used as solvents or components in these technologies, offering environmentally friendly and efficient solutions for surface finishing and energy storage systems (Tsuda, Stafford, & Hussey, 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known to participate in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols .
Biochemical Pathways
This compound is involved in the oxidation of primary and secondary alcohols to aldehydes and ketones, catalyzed by a cobalt (II) Schiff’s base complex
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It has been used in the stereoselective synthesis of (±)-cis,cis-spiro[44]nonane-1,6-diol and in the synthesis of tanikolide .
Properties
IUPAC Name |
ethyl 2,2-dimethyl-5-oxocyclopentane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)8-7(11)5-6-10(8,2)3/h8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOYMQTVAXPCPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCC1(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001180-78-4 | |
Record name | ethyl 2,2-dimethyl-5-oxocyclopentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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